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Introduction
APcK110 is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2]

Constitutive activation of c-Kit is a known driver in the pathogenesis of various malignancies,

including acute myeloid leukemia (AML).[1][2] In preclinical studies, APcK110 has

demonstrated significant anti-leukemic activity, both in vitro and in vivo, suggesting its potential

as a therapeutic agent for AML.[1][2] These application notes provide a summary of the in vivo

efficacy data for APcK110 in a leukemia xenograft model and detailed protocols for its

evaluation.

Data Presentation
In Vitro Activity of APcK110
The in vitro potency of APcK110 has been evaluated in various leukemia cell lines. The tables

below summarize the key findings, including comparisons with other known tyrosine kinase

inhibitors.

Table 1: In Vitro Proliferation Inhibition of Leukemia Cell Lines by APcK110
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Cell Line
c-Kit Mutation
Status

APcK110 IC50
(72h)

% Inhibition at
500 nM

Reference

OCI/AML3 Wild-Type 175 nM ~80% [3]

HMC1.2 V560G, D816V Not specified ~80% [3]

OCIM2 Wild-Type Not specified <25% [3]

Table 2: Comparative In Vitro Efficacy of APcK110 and Other Kinase Inhibitors in OCI/AML3

Cells (72h incubation)

Compound Concentration
% Cell Viability (as
% of control)

Reference

Imatinib 250 nM 52% [3]

Dasatinib 250 nM 48% [3]

APcK110 250 nM 35% [3]

In Vivo Efficacy of APcK110 in an AML Xenograft Model
APcK110 has been shown to extend survival in a preclinical mouse model of AML.

Table 3: In Vivo Efficacy of APcK110 in an OCI/AML3 Xenograft Mouse Model

Animal Model
Treatment
Group

Outcome
Statistical
Significance
(p-value)

Reference

NOD-SCID Mice APcK110

Significantly

longer survival

compared to

PBS

0.02 [1][2]

NOD-SCID Mice PBS (Control) - - [1][2]
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Signaling Pathway and Experimental Workflow
APcK110 Mechanism of Action: Inhibition of the c-Kit
Signaling Pathway
APcK110 exerts its anti-leukemic effects by inhibiting the c-Kit receptor tyrosine kinase and its

downstream signaling pathways, including the PI3K/Akt and STAT pathways. This inhibition

ultimately leads to decreased cell proliferation and induction of apoptosis.[2]
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Caption: APcK110 inhibits c-Kit signaling, blocking downstream pathways.
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Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the key steps in the preclinical evaluation of APcK110 in a

leukemia xenograft model.
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Caption: Workflow for the in vivo evaluation of APcK110 in a xenograft model.

Experimental Protocols
In Vivo Xenograft Model for AML
This protocol describes the establishment of a human AML xenograft model in immunodeficient

mice and the subsequent treatment with APcK110 to evaluate its in vivo efficacy.[2]

1. Animal Model and Husbandry

Species: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice.

Sex: Female.

Age: 8 weeks.

Housing: Maintained in a specific-pathogen-free institutional animal facility. All procedures

must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Line

Cell Line: OCI/AML3 (human acute myeloid leukemia cell line).

Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

3. Xenograft Establishment

Irradiation: On the day of cell injection, irradiate the NOD-SCID mice with a sub-lethal dose

of 30 cGy of whole-body radiation.

Cell Preparation: Harvest OCI/AML3 cells during the logarithmic growth phase. Wash the

cells with sterile PBS and resuspend to a final concentration of 1x10^6 cells/mL.

Cell Injection: Inject 1x10^5 OCI/AML3 cells in a volume of 100 µL intravenously into the

lateral tail vein of each mouse.
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4. Treatment Regimen

Treatment Initiation: Begin treatment 10 days after the injection of OCI/AML3 cells.

Treatment Groups:

Control Group: Administer phosphate-buffered saline (PBS) intraperitoneally every other

day.

APcK110 Group: Administer 500 nM APcK110 diluted in PBS intraperitoneally every other

day. The injection volume should be consistent with the control group.

Duration of Treatment: Continue treatment until the mice become moribund, are unable to

obtain food or water, or lose more than 20% of their body weight.

5. Endpoint Analysis

Survival: Monitor the mice daily for signs of morbidity. Record the date of death or

euthanasia for each mouse. Use Kaplan-Meier estimates to calculate and compare the

survival between the treatment and control groups.

Histology: Upon euthanasia or death, perform a necropsy on all animals. Preserve marrow,

blood, and organs in formalin for histological analysis to confirm the presence and extent of

leukemia.

Conclusion
APcK110 is a promising c-Kit inhibitor with demonstrated anti-leukemic activity in preclinical

models. The provided data and protocols offer a framework for researchers to further

investigate the in vivo efficacy of APcK110 and similar compounds in the context of AML and

other c-Kit-driven malignancies. The significant survival benefit observed in the OCI/AML3

xenograft model warrants further investigation and development of APcK110 as a potential

therapeutic agent.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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